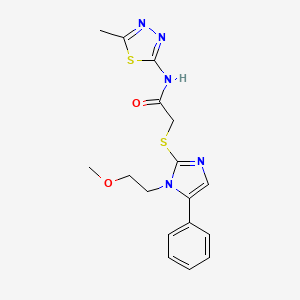

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2S2/c1-12-20-21-16(26-12)19-15(23)11-25-17-18-10-14(22(17)8-9-24-2)13-6-4-3-5-7-13/h3-7,10H,8-9,11H2,1-2H3,(H,19,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVZYWWRWVLELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step procedures. Starting from commercially available precursors, the synthetic route can be divided into the following stages:

Formation of the Imidazole Ring: This is often achieved through a reaction between a phenyl derivative and an appropriate amine in the presence of a dehydrating agent. The reaction is typically carried out under reflux conditions.

Thioether Formation: The imidazole derivative is then reacted with a thioether reagent, often using a base such as sodium hydride or potassium carbonate, to introduce the thioether linkage.

Acetamide Formation: Finally, the compound is reacted with a thiadiazole derivative under mild conditions to form the acetamide moiety.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimization of the above-mentioned synthetic routes to maximize yield and purity. Continuous flow reactors, solvent recycling, and automated purification systems are commonly employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, especially at the sulfur atom in the thioether linkage, forming sulfoxides and sulfones under specific conditions.

Reduction: Reduction reactions may target the imidazole ring or the acetamide moiety, often using hydrogenation catalysts.

Common Reagents and Conditions

Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reduction Reagents: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution Reagents: Halogenated reagents such as bromine or iodine.

Major Products Formed

Sulfoxides and Sulfones: From oxidation reactions.

Reduced Imidazole Derivatives: From reduction reactions.

Functionalized Phenyl Derivatives: From substitution reactions.

Scientific Research Applications

For industrial applications, optimizing these synthetic routes is crucial for maximizing yield and purity. Techniques such as using catalysts and controlled reaction conditions are often employed.

The biological activity of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been investigated across various studies, showcasing its potential in several therapeutic areas:

Anticancer Activity

Research has demonstrated that derivatives related to this compound exhibit cytotoxic effects against various cancer cell lines, including:

- Neuroblastoma (SKNMC)

- Colon Cancer (HT-29)

- Prostate Cancer (PC3)

In vitro studies using the MTT assay have shown promising results, although none of the derivatives tested exceeded the efficacy of doxorubicin, a standard chemotherapy drug .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it may inhibit bacterial growth and could be effective against certain pathogens, although specific data on this compound's efficacy compared to established antibiotics is still needed .

Study 1: Cytotoxic Evaluation

A study synthesized derivatives related to this compound and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated variable efficacy across different compounds, emphasizing the need for further structural optimization to enhance anticancer activity .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial effects of similar thiazole-containing compounds. Results showed promising activity against Mycobacterium tuberculosis in vitro, suggesting potential applications in treating infectious diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, influencing their activity.

Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with genetic material.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiadiazole-acetamide hybrids. Below is a comparative analysis with structurally related analogs from the literature:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Synthetic Yields: Thiadiazole derivatives with electron-withdrawing groups (e.g., 4-chlorobenzylthio in 5j) show moderate yields (~82%), while simpler substituents (e.g., methylthio in 5k) yield slightly lower values (72%) .

Melting Points :

- Thiadiazole-acetamides with halogenated aryl groups (e.g., 5j, 138–140°C) exhibit higher melting points than those with methoxy substituents (5k, 135–136°C), likely due to enhanced intermolecular interactions (e.g., halogen bonding) . The target compound’s melting point is expected to fall within this range, influenced by its phenyl and methoxyethyl groups.

Bioactivity Implications :

- Compounds like 9c (4-bromophenyl) and 9f (3-methoxyphenyl) demonstrate that aryl substituents on thiazole-triazole scaffolds modulate binding affinity in enzyme inhibition assays . The target compound’s phenyl group may similarly enhance hydrophobic interactions in biological targets, while the methoxyethyl group could improve pharmacokinetic properties.

Spectroscopic Data :

- NMR data for analogs in and reveal distinct shifts for sulfur-containing groups (e.g., thioether protons at δ 3.5–4.0 ppm) and acetamide carbonyls (δ ~170 ppm) . The target compound’s imidazole-thio linkage would likely produce comparable deshielding effects.

Structural Advantages of the Target Compound :

- The 5-methyl-thiadiazole moiety may reduce metabolic degradation relative to unsubstituted thiadiazoles, as methyl groups often block oxidative sites .

Biological Activity

The compound 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry. Its unique structure combines imidazole and thiadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H19N5O2S |

| Molecular Weight | 389.5 g/mol |

| CAS Number | 1206988-32-0 |

The compound features a thioether linkage and an acetamide group, which are critical for its biological activity. The imidazole ring is known to interact with various biological targets, enhancing its potential as a drug candidate.

Synthesis

The synthesis of the compound typically involves several steps:

- Formation of the Imidazole Ring: This can be achieved through condensation reactions involving glyoxal and primary amines.

- Thioether Formation: The imidazole derivative is reacted with a thiol under basic conditions.

- Amide Formation: The final product is obtained through an amidation reaction with acetic anhydride and methylamine .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown that derivatives containing imidazole and thiadiazole exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. For example, related compounds with similar structural features have demonstrated minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL against M. tuberculosis .

Antifungal Activity

The compound's antifungal properties are also noteworthy. Research indicates that imidazole derivatives can inhibit ergosterol synthesis in fungi, which is essential for their growth and survival. Compounds with similar structures have shown promising results against Candida species, suggesting that this compound may exhibit comparable activity .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while the compound possesses significant antimicrobial properties, it exhibits low toxicity towards normal cell lines. This characteristic makes it a suitable candidate for further development as a therapeutic agent .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. The imidazole ring's interaction with metal ions and active sites in proteins plays a crucial role in modulating enzyme activity, potentially leading to the inhibition of pathogenic microorganisms .

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:

- Anti-Tuberculosis Activity: A series of imidazole-thiadiazole derivatives were synthesized and screened for anti-tubercular activity. Compounds exhibiting potent activity were identified, paving the way for further investigations into their mechanisms and therapeutic potential .

- Antifungal Efficacy: In studies assessing antifungal properties, compounds structurally related to this compound showed effective inhibition of fungal growth comparable to established antifungals like ketoconazole .

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound combines an imidazole ring (substituted with 2-methoxyethyl and phenyl groups) linked via a thioether bond to an acetamide group attached to a 5-methyl-1,3,4-thiadiazole ring. Key functional groups include:

- Imidazole : Facilitates hydrogen bonding and π-π interactions.

- Thiadiazole : Enhances electronic delocalization and potential bioactivity.

- Thioether : Modulates solubility and redox stability.

- Methoxyethyl group : Influences steric and electronic properties. Structural characterization employs NMR (1H/13C), IR spectroscopy, and mass spectrometry to confirm regiochemistry and purity .

Q. What synthetic methodologies are commonly used to prepare this compound?

Synthesis involves multi-step pathways:

- Imidazole core formation : Condensation of substituted aldehydes and amines under acidic conditions (e.g., glacial acetic acid, reflux).

- Thioether linkage : Coupling via nucleophilic substitution using thiourea or mercaptoacetic acid derivatives.

- Acetamide-thiadiazole conjugation : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt). Critical parameters: Temperature (60–80°C), solvent (DMF or THF), and purification via column chromatography .

Q. Which analytical techniques are essential for confirming purity and structural identity?

- NMR spectroscopy : Assigns proton and carbon environments (e.g., imidazole C-H at δ 7.2–8.1 ppm).

- IR spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹).

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z ≈ 430 [M+H]⁺).

- HPLC : Assesses purity (>95% by area normalization) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Catalysts | Palladium(0) for Suzuki-Miyaura coupling of aryl groups | |

| Solvent | Polar aprotic solvents (DMF) enhance nucleophilicity | |

| Temperature | Controlled heating (60–80°C) to avoid decomposition | |

| Purification | Gradient elution in column chromatography (hexane:EtOAc) | |

| Continuous flow reactors improve scalability and reproducibility . |

Q. What strategies address contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Standardize assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls.

- Re-evaluate purity : Confirm via HPLC and elemental analysis.

- Stability studies : Monitor degradation under assay conditions (pH, temperature).

- Comparative SAR : Compare with analogs (e.g., methoxyethyl vs. allyl substituents) to identify critical pharmacophores .

Q. How can computational modeling predict binding modes and optimize activity?

- Molecular docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., COX-2 or kinases).

- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS).

- QSAR models : Corrogate electronic parameters (HOMO/LUMO) with bioactivity data .

Methodological Challenges and Solutions

Q. What experimental designs resolve regiochemical ambiguities in imidazole-thiadiazole derivatives?

- NOE NMR : Determines spatial proximity of substituents on the imidazole ring.

- X-ray crystallography : Resolves absolute configuration (e.g., CCDC deposition).

- Isotopic labeling : Tracks reaction pathways (e.g., ¹³C-labeled precursors) .

Q. How do substituents on the imidazole ring modulate pharmacokinetic properties?

| Substituent | Effect | Example Data |

|---|---|---|

| 2-Methoxyethyl | ↑ Solubility (logP reduction by 0.5 units) | |

| Phenyl | ↑ Lipophilicity (logP increase by 1.2 units) | |

| Thiadiazole | ↑ Metabolic stability (t₁/₂ > 6 hrs in microsomes) | |

| In vitro assays (e.g., Caco-2 permeability) validate these trends . |

Data Contradiction Analysis

Q. Why might biological activity vary across structurally similar analogs?

- Electronic effects : Electron-withdrawing groups (e.g., nitro) reduce basicity of the imidazole ring, altering target binding.

- Steric hindrance : Bulky substituents (e.g., p-tolyl) limit access to enzymatic active sites.

- Solubility : Methoxyethyl groups improve aqueous solubility but may reduce membrane permeability .

Synthetic and Analytical Workflow

Step-by-Step Protocol for Synthesis and Characterization

Synthesis :

Prepare 1-(2-methoxyethyl)-5-phenylimidazole via condensation (aldehyde + amine, 12 hrs reflux).

Introduce thioether via NaSH/CS₂ in DMF (4 hrs, 60°C).

Couple with 5-methyl-1,3,4-thiadiazol-2-amine using EDC/HOBt (RT, 24 hrs).

Characterization :

- 1H NMR (DMSO-d6): δ 2.4 (s, 3H, CH₃-thiadiazole), 3.3 (m, 2H, OCH₂CH₂O), 7.3–7.6 (m, 5H, Ph).

- HPLC : Retention time 8.2 min (C18 column, MeOH:H₂O 70:30) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.